1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile
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Overview
Description
“1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile” is a compound with the molecular formula C11H13N3 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Physical And Chemical Properties Analysis
The molecular weight of “1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile” is 187.24 . Further physical and chemical properties were not specified in the retrieved documents.Scientific Research Applications
Kinase Inhibition
The pyrrolidine scaffold serves as a versatile platform for developing kinase inhibitors. Researchers have synthesized derivatives of 1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile and evaluated their activity against specific kinases. Notably, some compounds exhibited nanomolar activity against CK1γ and CK1ε, suggesting their potential as kinase inhibitors . Further studies could explore modifications to enhance selectivity and potency.
Aggregation-Induced Emission Enhancement (AIEE) Properties
Pyrrolo[1,2-a]pyrimidines, derived from NH-pyrroles, have been investigated for their synthetic applications. Interestingly, these compounds exhibit unpredicted time-dependent AIEE properties. Understanding the underlying mechanisms and optimizing these properties could lead to novel applications in materials science and imaging .
Antitubercular Activity
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were synthesized and tested against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). These compounds showed promising in vitro antitubercular activity. Further exploration of their mechanism of action and optimization could contribute to tuberculosis drug development .
Future Directions
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . This suggests that “1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile” and similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-11-4-2-6-14(11)9-10-3-1-5-13-8-10/h1,3,5,8,11H,2,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUZCLDWMJFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)pyrrolidine-2-carbonitrile |
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